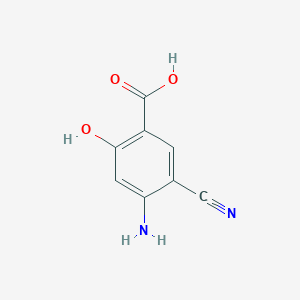

4-Amino-5-cyano-2-hydroxybenzoic acid

CAS No.: 72817-93-7

Cat. No.: VC6929186

Molecular Formula: C8H6N2O3

Molecular Weight: 178.147

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72817-93-7 |

|---|---|

| Molecular Formula | C8H6N2O3 |

| Molecular Weight | 178.147 |

| IUPAC Name | 4-amino-5-cyano-2-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C8H6N2O3/c9-3-4-1-5(8(12)13)7(11)2-6(4)10/h1-2,11H,10H2,(H,12,13) |

| Standard InChI Key | IEBSIOLXESUWCZ-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1C(=O)O)O)N)C#N |

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 4-amino-5-cyano-2-hydroxybenzoic acid, reflects the positions of its functional groups:

-

Amino group at position 4

-

Cyano group at position 5

-

Hydroxyl group at position 2

-

Carboxylic acid at position 1

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C₈H₅N₃O₃ |

| Molecular weight | 191.15 g/mol |

| CAS Registry Number | Not widely reported |

The electron-withdrawing cyano and carboxylic acid groups create regions of electron deficiency, while the hydroxyl and amino groups contribute hydrogen-bonding capabilities. This polarity profile suggests moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers at alkaline pH.

Synthesis Strategies

While no direct synthesis protocols for 4-amino-5-cyano-2-hydroxybenzoic acid are documented in the provided sources, plausible routes can be extrapolated from methods used for analogous hydroxybenzoic acid derivatives:

Hypothetical Synthetic Pathway

-

Nitration and Reduction:

-

Nitration of 2-hydroxybenzoic acid at position 5, followed by reduction to introduce an amino group.

-

Example reagent: HNO₃/H₂SO₄ for nitration; H₂/Pd-C for reduction.

-

-

Cyanation:

-

Introduction of the cyano group via a Sandmeyer reaction or nucleophilic substitution.

-

Example reagent: CuCN/KCN under heated conditions.

-

-

Protection/Deprotection:

-

Use of protective groups (e.g., acetyl for -OH) to prevent undesired side reactions during functionalization.

-

Challenges in Synthesis

-

Regioselectivity: Ensuring correct positioning of substituents on the aromatic ring.

-

Stability: The amino group may require protection during cyanation to avoid side reactions.

Physicochemical Properties

Spectral Characteristics (Predicted)

| Technique | Key Features |

|---|---|

| IR Spectroscopy | -OH stretch (~3200 cm⁻¹), -CN (~2240 cm⁻¹), -COOH (~1700 cm⁻¹) |

| ¹H NMR | Aromatic protons (δ 6.5–8.5 ppm), -NH₂ (δ ~5.5 ppm, broad) |

| ¹³C NMR | Carboxylic acid carbon (δ ~170 ppm), cyano carbon (δ ~120 ppm) |

Thermal Stability

-

Likely decomposes above 200°C due to the presence of multiple functional groups.

-

Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to decomposition.

Biological Activity and Applications

Comparative Bioactivity (Theoretical)

| Activity | Likely Potency (vs. Salicylic Acid) | Rationale |

|---|---|---|

| Antimicrobial | Higher | Enhanced hydrogen-bonding capacity |

| Anti-inflammatory | Moderate | Steric hindrance from cyano group |

Industrial and Materials Science Applications

Dye and Pigment Synthesis

-

The conjugated π-system and electron-withdrawing groups could enable absorption in the visible spectrum (λₘₐₓ ~400–500 nm).

-

Potential for creating azo dyes via diazotization of the amino group.

Coordination Chemistry

-

The compound may act as a polydentate ligand, binding to metal ions through:

-

Carboxylic acid (-COOH)

-

Amino (-NH₂)

-

Hydroxyl (-OH)

-

Example Complexation Reaction

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume